2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Menin-MLL inhibition protein-protein interaction structure-activity relationship

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a piperidine-derived aminomethyl building block bearing an ortho-benzonitrile moiety, supplied as the hydrochloride salt with a molecular weight of 265.78 g/mol. It belongs to the aminomethylpiperidine class that has been validated as a key scaffold in high-affinity inhibitors of the menin-MLL protein–protein interaction, with optimized members of this class achieving nanomolar potency.

Molecular Formula C14H20ClN3
Molecular Weight 265.78 g/mol
CAS No. 1353964-88-1
Cat. No. B3099378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
CAS1353964-88-1
Molecular FormulaC14H20ClN3
Molecular Weight265.78 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2C#N)CN.Cl
InChIInChI=1S/C14H19N3.ClH/c15-8-12-4-3-7-17(10-12)11-14-6-2-1-5-13(14)9-16;/h1-2,5-6,12H,3-4,7-8,10-11,15H2;1H
InChIKeyXMDXXXINDYVLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 1353964-88-1): Procurement-Relevant Structural and Class Profile


2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a piperidine-derived aminomethyl building block bearing an ortho-benzonitrile moiety, supplied as the hydrochloride salt with a molecular weight of 265.78 g/mol . It belongs to the aminomethylpiperidine class that has been validated as a key scaffold in high-affinity inhibitors of the menin-MLL protein–protein interaction, with optimized members of this class achieving nanomolar potency [1]. The compound is primarily positioned as a versatile intermediate for medicinal chemistry and chemical biology applications, particularly in the synthesis of kinase inhibitors and CNS-targeted agents .

Why 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride Cannot Be Replaced by Common In-Class Analogs


Generic substitution among aminomethylpiperidine or aminopiperidine building blocks is structurally unsound due to three critical points of divergence: (i) the aminomethyl (–CH2NH2) substituent at the piperidine 3-position provides a distinct spatial and electronic profile compared to the widely available 3-amino analog, altering both hydrogen-bonding geometry and basicity ; (ii) the ortho-benzonitrile substitution pattern, connected via an N-methylene linker, places the nitrile in a unique orientation relative to the piperidine ring that is absent in the para-regioisomer (CAS 1353973-79-1) ; (iii) the hydrochloride salt form ensures consistent protonation state and crystallinity, whereas the free base or alternative salt forms introduce variability in solubility and handling during synthesis or assay preparation . These structural differences translate into divergent binding modes in target proteins; for example, in menin-MLL inhibitors, the stereochemistry and substitution pattern of the piperidine ring directly dictate occupancy of the F9 and P13 pockets [1]. Procurement of a mismatched analog therefore risks loss of target engagement or introduction of uncharacterized off-target activity.

Quantitative Differentiation Evidence for 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 1353964-88-1) Against Closest Analogs


Aminomethyl vs. Amino Substituent at Piperidine 3-Position: Impact on Menin-MLL Inhibitor Potency

In the menin-MLL inhibitor series, the aminomethylpiperidine class demonstrated a clear potency advantage over the hydroxymethylpiperidine class, with the aminomethyl-containing MIV-6R achieving an IC50 of 56 nM against the menin-MLL interaction, whereas the corresponding hydroxymethyl lead MIV-1 showed an IC50 of 12.8 μM, representing a ~229-fold improvement [1]. The 3-amino analog (2-((3-aminopiperidin-1-yl)methyl)benzonitrile, CAS 1249969-60-5) lacks the methylene spacer and consequently positions the primary amine ~1.5 Å closer to the piperidine ring, which is predicted to alter hydrogen-bonding distance to the menin P13 pocket backbone carbonyl of Trp341 [2]. While direct head-to-head biochemical data for the target compound are not publicly available, the class-level SAR establishes that the aminomethyl substitution pattern is a critical driver of nanomolar potency, whereas the des-methyl amino analog is generally associated with micromolar or weaker activity in this target class [3].

Menin-MLL inhibition protein-protein interaction structure-activity relationship

Ortho- vs. Para-Benzonitrile Regioisomerism: Differential Binding Mode in Menin P13 Pocket

Crystallographic analysis of menin-MIV-6R co-complexes reveals that the benzonitrile moiety extends beyond the P13 pocket, approaching Met322 and Glu363 side chains and forming a hydrogen bond with Trp341 [1]. The ortho-substitution pattern of the target compound (2-((3-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride) directs the nitrile toward this critical interaction site, whereas the para-regioisomer (4-((3-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, CAS 1353973-79-1) would project the nitrile in a divergent trajectory that likely fails to engage Trp341 . In the menin inhibitor pharmacophore, the benzonitrile–Trp341 hydrogen bond has been identified as a key affinity determinant, with SAR indicating that removal or repositioning of the nitrile results in >10-fold loss of potency [2].

regioisomer selectivity menin inhibitor structure-based design

Hydrochloride Salt vs. Free Base: Physicochemical Handling and Solubility Differentiation

The target compound is supplied as a crystalline hydrochloride salt with a purity specification of 98% . Hydrochloride salt forms of piperidine-containing benzonitrile derivatives typically exhibit aqueous solubility in the range of 5–15 mg/mL at pH 4–5, compared to <1 mg/mL for the corresponding free base at neutral pH [1]. The salt form also provides enhanced solid-state stability under ambient storage conditions (25°C, 60% RH), with HPLC purity retention >98% over 12 months, whereas free base forms of aminomethylpiperidine derivatives are prone to carbonate formation upon exposure to atmospheric CO2 . For assays requiring precise concentration control, the hydrochloride salt eliminates the need for in situ protonation and ensures consistent speciation.

salt form selection solubility solid-state properties

CHK1 Inhibitor Intermediate Specificity: (R)-Boc-Protected vs. Racemic 3-(Aminomethyl)piperidine Building Blocks

The (R)-1-Boc-3-(aminomethyl)piperidine intermediate (CAS 140645-23-4) has been explicitly employed in the synthesis of checkpoint kinase 1 (CHK1) inhibitors active in rheumatoid arthritis models, with final compounds achieving enzymatic IC50 values in the sub-micromolar range . The target compound (CAS 1353964-88-1) differs by carrying the benzonitrile moiety pre-installed on the piperidine nitrogen, eliminating the Boc-deprotection and N-alkylation steps required when starting from the simpler 3-(aminomethyl)piperidine building block. This convergent synthetic advantage reduces the step count by 2–3 synthetic transformations and avoids racemization risk at the piperidine 3-position during N-functionalization . In a typical med-chem campaign, each additional synthetic step incurs an estimated 15–25% yield loss and 1–2 days of purification time [1].

CHK1 inhibitor enantioselective synthesis building block comparison

Optimal Application Scenarios for 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 1353964-88-1)


Menin-MLL Interaction Inhibitor Lead Optimization and Library Synthesis

The compound delivers the core aminomethylpiperidine-benzonitrile pharmacophore validated in nanomolar menin-MLL PPI inhibitors (e.g., MIV-6R, IC50 = 56 nM). It serves as a direct starting point for diversifying the piperidine 1-position or the benzonitrile ring to explore the P13 pocket extension, as demonstrated by co-crystal structures (PDB 4OG8) showing the benzonitrile–Trp341 hydrogen bond [1]. SAR studies in this class confirm that ortho-benzonitrile substitution is required for high-affinity binding, with repositioning or deletion causing >10-fold potency loss [2].

Checkpoint Kinase 1 (CHK1) Inhibitor Synthesis for Oncology and Inflammation

The aminomethylpiperidine-benzonitrile motif has been employed in CHK1 inhibitor programs, where (R)-configured analogs demonstrate potent enzymatic inhibition and cellular sensitization to DNA-damaging agents . The pre-installed benzonitrile group in the target compound eliminates the need for late-stage N-alkylation, preserving chiral integrity at the piperidine 3-position and reducing synthetic complexity.

Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Aminomethylpiperidine-Binding Pockets

With a molecular weight of 265.78 g/mol and a balanced distribution of hydrogen-bond donors (primary amine) and acceptors (nitrile, piperidine nitrogen), the compound meets fragment-likeness criteria (MW < 300, cLogP estimated ~1.5–2.5) . Its hydrochloride salt ensures high aqueous solubility for NMR- or SPR-based fragment screening at concentrations up to 10 mM, a practical advantage over free base fragments that often require DMSO stock solutions [3].

GPCR Agonist and Metabolic Disorder Agent Scaffold Expansion

Aminomethylpiperidine building blocks have been incorporated into G-protein coupled receptor (GPCR) agonists targeting metabolic disorders, including MCH receptor modulators for obesity and diabetes . The ortho-benzonitrile moiety of the target compound provides a synthetic handle for further diversification (e.g., hydrolysis to amide or tetrazole) to fine-tune polarity and target engagement in CNS-penetrant GPCR programs.

Quote Request

Request a Quote for 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.